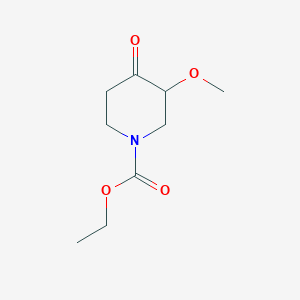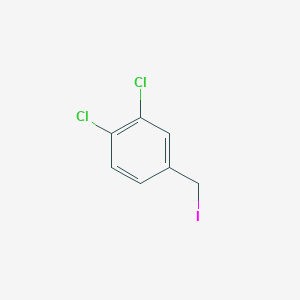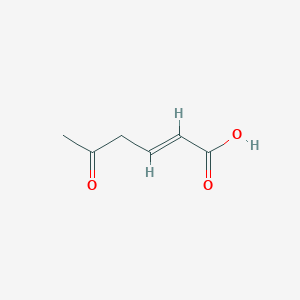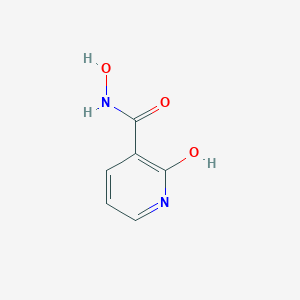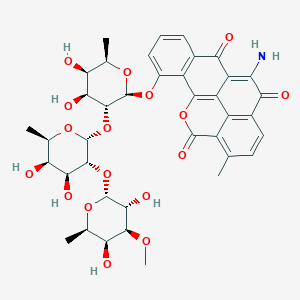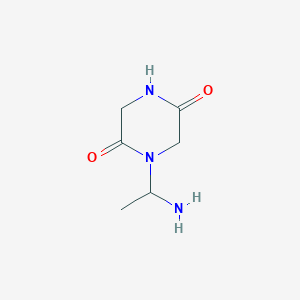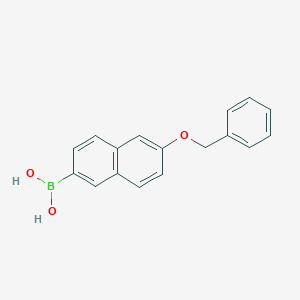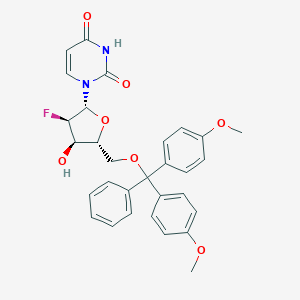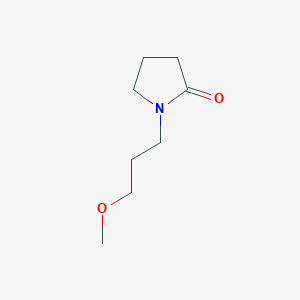
1-(3-Methoxypropyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-Methoxypropyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C8H15NO2 . It is a derivative of pyrrolidin-2-one, a five-membered nitrogen heterocycle . The compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “1-(3-Methoxypropyl)pyrrolidin-2-one” includes a pyrrolidin-2-one ring with a 3-methoxypropyl substituent . The pyrrolidine ring is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .Safety And Hazards
Safety data sheets suggest that exposure to “1-(3-Methoxypropyl)pyrrolidin-2-one” should be avoided. In case of exposure, appropriate measures such as moving to fresh air, washing off with soap and water, and consulting a doctor are recommended . It is also advised to use personal protective equipment, ensure adequate ventilation, and avoid letting the chemical enter drains .
Direcciones Futuras
The pyrrolidine ring, a key feature of “1-(3-Methoxypropyl)pyrrolidin-2-one”, is widely used by medicinal chemists to design new compounds with different biological profiles . Future research may focus on exploring the pharmacophore space due to sp3 hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring .
Propiedades
IUPAC Name |
1-(3-methoxypropyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-7-3-6-9-5-2-4-8(9)10/h2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKFIOGYFGWPAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CCCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619506 |
Source


|
| Record name | 1-(3-Methoxypropyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxypropyl)pyrrolidin-2-one | |
CAS RN |
157769-80-7 |
Source


|
| Record name | 1-(3-Methoxypropyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

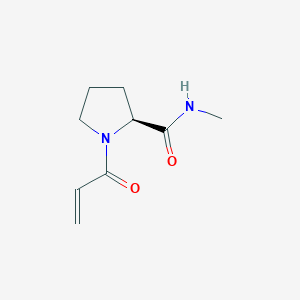
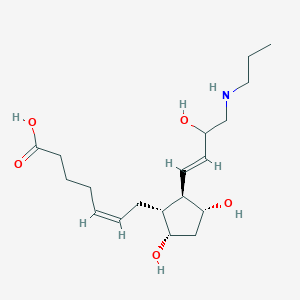
![2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine](/img/structure/B115874.png)
